molecular formula C6H6N4O B1460582 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine CAS No. 7152-19-4

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Cat. No.: B1460582
CAS No.: 7152-19-4
M. Wt: 150.14 g/mol
InChI Key: WGBRHUINONWPFT-UHFFFAOYSA-N
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Description

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a chemical compound with the molecular formula C6H6N4O . It is also known by its synonyms Nsc67127 and (6-methyl-4-oxo-1H-pyrimidin-2-yl)cyanamide .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been extensively studied. A review article discusses various methods for the synthesis of pyrimidines . Another paper describes the synthesis of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .


Molecular Structure Analysis

The molecular weight of this compound is 150.13804 . The compound’s structure includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo various chemical reactions. For instance, a study discusses the chlorination of hydroxypyrimidines using equimolar POCl3 . Another paper describes the reactions of 2-amino-4-hydroxy-6-methylpyrimidine with propylenechlorohydrin .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.13804 and a molecular formula of C6H6N4O .

Scientific Research Applications

Synthesis of Novel Compounds

2-Cyanoamino-4-hydroxy-6-methylpyrimidine has been utilized in the synthesis of new chemical entities. For instance, a range of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles were synthesized using a three-component condensation method. These compounds were characterized using techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses, indicating the compound's utility in the creation of novel molecules for further study and application (Ranjbar‐Karimi et al., 2010).

Chemical Characterization and Properties

The chemical properties and interactions of this compound with other compounds and elements have been a subject of study. A detailed conductometric study was carried out to understand the complex formations between substituted pyrimidines, including this compound, and various metal ions in acetonitrile. The study determined the formation constants of these complexes and revealed the thermodynamic parameters (ΔH, ΔS, and ΔG) for the complexation reactions, providing insights into the nature of these interactions and their potential applications in various scientific fields (Rahimi‐Nasrabadi et al., 2009).

Potential in Antimalarial Research

There is research indicating the potential use of compounds derived from this compound in antimalarial applications. A study synthesized a group of compounds by condensation of 2-[(2-benzimidazolyl)amino]-4-chloro-6-methylpyrimidine with various polyamines, some of which demonstrated curative activity against Plasmodium berghei and suppressive activity comparable with reference drugs against Plasmodium gallinaceum. This research opens up avenues for further exploration of these compounds in the treatment and management of malaria (Werbel et al., 1973).

Mechanism of Action

Mode of Action

Given its structural similarity to pyrimidine, it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the biological activity of these targets .

Pharmacokinetics

Its solubility in aqueous base and dmso suggests that it may have reasonable bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the solubility and stability of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. It is soluble in aqueous base and DMSO , suggesting that it may be stable in a range of biological environments.

Future Directions

The future directions for research on 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine could include further exploration of its synthesis methods, chemical reactions, and potential pharmacological effects. For instance, a study suggests that pyrimidines, including this compound, could be developed as anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in nucleotide synthesis and metabolism. The compound’s ability to form hydrogen bonds and its structural similarity to natural pyrimidines enable it to act as a substrate or inhibitor for specific enzymes. For instance, it can inhibit the activity of certain pyrimidine biosynthesis enzymes, thereby affecting the overall nucleotide pool within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interfering with nucleotide synthesis pathways, leading to changes in the availability of essential metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound’s ability to mimic natural pyrimidines allows it to integrate into nucleotide synthesis pathways, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, affecting the overall metabolic flux and levels of key metabolites. The compound’s ability to mimic natural pyrimidines allows it to integrate into these pathways, thereby influencing cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s hydrophilic nature allows it to be transported efficiently within the aqueous environment of the cell, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis. Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .

Properties

IUPAC Name

(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)8-3-7/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBRHUINONWPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991997
Record name (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-19-4
Record name NSC67127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7152-19-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-cyanoamino-4-hydroxy-6-methylpyrimidine in the synthesis of antimalarial agents?

A1: this compound serves as a crucial building block in the synthesis of various benzimidazole and imidazo[4,5-b]pyridine derivatives, which exhibit antimalarial activity []. The compound's structure allows for its reaction with o-phenylenediamines to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-benzimidazoles or with 2,3-diaminopyridine to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-1H-imidazo[4,5-b]pyrimidine. These intermediates are then further modified to introduce various substituents, ultimately leading to the development of potent antimalarial compounds.

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